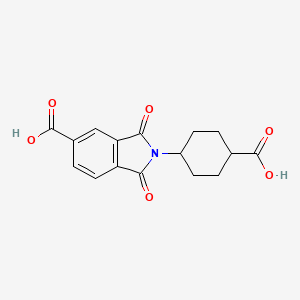

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid

Übersicht

Beschreibung

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their diverse biological activities and are often used in pharmaceutical and industrial applications due to their unique chemical properties .

Vorbereitungsmethoden

The synthesis of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid can be achieved through various synthetic routesThe reaction conditions typically include the use of cyclopentadiene or furan in Diels-Alder reactions, followed by ring-opening metathesis polymerization . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features a bicyclic isoindoline structure with multiple carboxylic acid groups, which contribute to its reactivity and potential biological activity. The molecular formula is C16H14N2O6, and it has a CAS number of 53624-39-8. The unique structure allows for diverse interactions with biological systems, making it a candidate for various applications.

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that derivatives of the isoindoline family, including 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid, may exhibit significant biological activities. Preliminary studies suggest potential anti-inflammatory and anticancer properties due to the presence of functional groups that can engage in hydrogen bonding and other intermolecular interactions .

Inhibitory Activity:

Similar compounds have been reported as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. For instance, derivatives have shown potent inhibitory activity (IC50 values in the range of 200-500 nM) against heparanase, indicating that this compound may also possess similar properties worth investigating further .

Organic Synthesis

Synthetic Modifications:

The presence of multiple carboxylic acid groups makes this compound an attractive target for further synthetic modifications. It can serve as a precursor for generating new derivatives through various organic reactions. The rigid bicyclic structure allows for unique reactivity patterns that can be exploited to develop novel compounds with tailored properties.

Reactivity Studies:

The compound's reactivity can be explored through various synthetic pathways, including esterification and amidation reactions. These reactions can lead to the formation of biologically active derivatives or materials with specific functionalities.

Materials Science

Development of Functional Materials:

Given its structural characteristics, this compound may have applications in materials science for developing novel functional materials. Its rigid structure could contribute to the mechanical properties of new polymers or composites.

Potential Uses:

The compound might be investigated for its ability to form coordination complexes or as a building block in supramolecular chemistry, potentially leading to materials with enhanced electrical or optical properties.

Comparative Analysis Table

The following table summarizes the unique aspects of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bicyclic structure with multiple carboxyl groups | Potential anti-inflammatory activity |

| 1H-Isoindole-1,3(2H)-dione | Dioxo group on isoindole | Less complex than target compound |

| Cyclohexylcarboxylic acid | Simple cyclohexane structure | Lacks dioxo functionality |

| Phthalic acid | Aromatic dicarboxylic acid | Known for plasticizers and resins |

Wirkmechanismus

The mechanism by which 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves the inhibition of specific enzymes, such as protein kinases. These enzymes play a crucial role in intracellular signaling pathways, and their inhibition can disrupt these pathways, leading to various biological effects. The compound interacts with the active sites of these enzymes, preventing their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid include other maleimide derivatives, such as:

3,4-Disubstituted maleimides: Known for their biological activity and use as enzyme inhibitors.

Staurosporine: A highly active protein kinase inhibitor isolated from bacteria.

K-252c: Another protein kinase inhibitor with similar properties to staurosporine. What sets this compound apart is its specific structure, which allows for unique interactions with target enzymes, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 53624-39-8) is a compound characterized by its unique isoindoline core structure linked to a cyclohexyl ring and two carboxylic acid functional groups. This structural configuration suggests potential biological activities that merit investigation, particularly in medicinal chemistry and materials science.

The compound has the following key chemical properties:

- Molecular Formula : C₁₆H₁₅NO₆

- Molecular Weight : 317.29 g/mol

- Boiling Point : Approximately 593.3 °C (predicted)

- Density : 1.529 g/cm³ (predicted)

- pKa : 3.35 (predicted) .

These properties indicate that the compound may exhibit significant reactivity and solubility characteristics, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound is not extensively documented in current literature. However, its structural features suggest several avenues for exploration:

- Medicinal Chemistry : The presence of carboxylic acid groups allows for potential conjugation with biologically active molecules, which could enhance therapeutic efficacy or target specificity.

- Antioxidant Properties : Compounds with similar structures have been investigated for their antioxidant capabilities, which could be relevant for this compound as well.

- Anti-inflammatory Effects : Given the role of carboxylic acids in modulating inflammatory pathways, this compound may exhibit anti-inflammatory properties.

Potential Applications

The unique structure of this compound opens up various applications:

- Organic Synthesis : The compound can serve as a precursor for synthesizing derivatives with enhanced biological activities.

- Material Science : Its rigid structure may be utilized in the development of functional materials with specific mechanical or thermal properties .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₆ |

| Molecular Weight | 317.29 g/mol |

| Boiling Point | 593.3 °C (predicted) |

| Density | 1.529 g/cm³ (predicted) |

| pKa | 3.35 (predicted) |

Eigenschaften

IUPAC Name |

2-(4-carboxycyclohexyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h3,6-8,10H,1-2,4-5H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETXSEAXMHXZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.